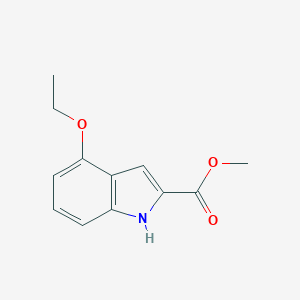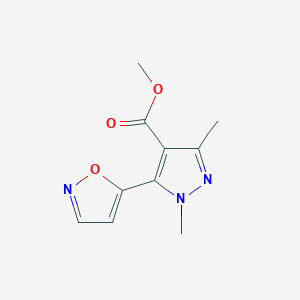
Methyl 1,3-dimethyl-5-(1,2-oxazol-5-yl)-1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1,3-dimethyl-5-(1,2-oxazol-5-yl)-1H-pyrazole-4-carboxylate, also known as DMOP, is a chemical compound that has gained attention in scientific research due to its potential use as a pharmacological tool for studying the central nervous system.
Mecanismo De Acción
Methyl 1,3-dimethyl-5-(1,2-oxazol-5-yl)-1H-pyrazole-4-carboxylate acts as a positive allosteric modulator of the GABAA receptor, binding to a site on the receptor distinct from the GABA binding site. This enhances the activity of the receptor, resulting in increased chloride ion influx and hyperpolarization of the neuron.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Methyl 1,3-dimethyl-5-(1,2-oxazol-5-yl)-1H-pyrazole-4-carboxylate are largely related to its modulation of the GABAA receptor. It has been shown to enhance the activity of the receptor, resulting in increased chloride ion influx and hyperpolarization of the neuron. This can lead to anxiolytic and sedative effects, as well as potential implications for the treatment of epilepsy and other disorders related to GABAergic signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methyl 1,3-dimethyl-5-(1,2-oxazol-5-yl)-1H-pyrazole-4-carboxylate in lab experiments is its specificity for the GABAA receptor, allowing for targeted modulation of this receptor. However, Methyl 1,3-dimethyl-5-(1,2-oxazol-5-yl)-1H-pyrazole-4-carboxylate has limitations as well, including its potential toxicity and limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for Methyl 1,3-dimethyl-5-(1,2-oxazol-5-yl)-1H-pyrazole-4-carboxylate research, including further investigation of its potential therapeutic applications, exploration of its effects on other GABAergic signaling pathways, and development of derivatives with improved solubility and pharmacokinetic properties. Additionally, there is potential for Methyl 1,3-dimethyl-5-(1,2-oxazol-5-yl)-1H-pyrazole-4-carboxylate to be used as a tool in structural and functional studies of the GABAA receptor.
Métodos De Síntesis
Methyl 1,3-dimethyl-5-(1,2-oxazol-5-yl)-1H-pyrazole-4-carboxylate can be synthesized through a multi-step process starting with the reaction of 3,5-dimethylpyrazole with oxalyl chloride to form 3,5-dimethylpyrazole-1-carbonyl chloride. This intermediate is then reacted with 5-amino-1,2-oxazole to form Methyl 1,3-dimethyl-5-(1,2-oxazol-5-yl)-1H-pyrazole-4-carboxylate.
Aplicaciones Científicas De Investigación
Methyl 1,3-dimethyl-5-(1,2-oxazol-5-yl)-1H-pyrazole-4-carboxylate has been used as a pharmacological tool to study the central nervous system, specifically the GABAA receptor. It has been shown to act as a positive allosteric modulator of the receptor, enhancing its activity. This has potential implications for the treatment of anxiety, insomnia, and other disorders related to GABAergic signaling.
Propiedades
IUPAC Name |
methyl 1,3-dimethyl-5-(1,2-oxazol-5-yl)pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-6-8(10(14)15-3)9(13(2)12-6)7-4-5-11-16-7/h4-5H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZIMKIVUPANPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)OC)C2=CC=NO2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372540 |
Source


|
| Record name | Methyl 1,3-dimethyl-5-(1,2-oxazol-5-yl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1,3-dimethyl-5-(1,2-oxazol-5-yl)-1H-pyrazole-4-carboxylate | |
CAS RN |
175277-14-2 |
Source


|
| Record name | Methyl 1,3-dimethyl-5-(1,2-oxazol-5-yl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



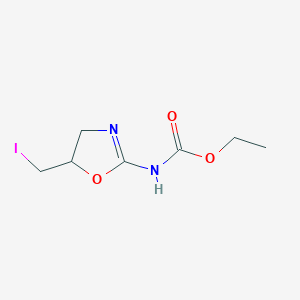
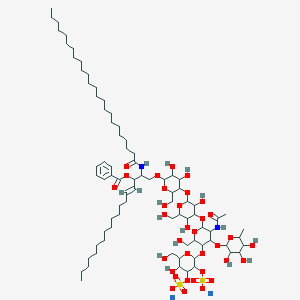

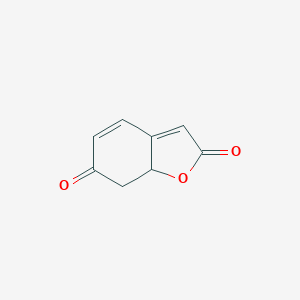
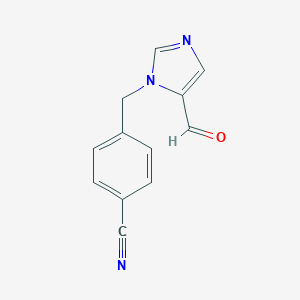
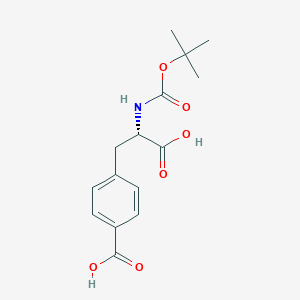
![Furo[2,3-b]pyridin-5-ylmethanol](/img/structure/B70923.png)
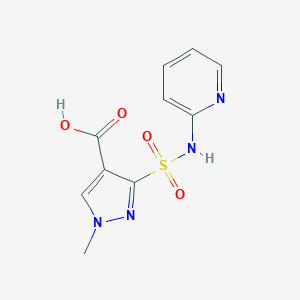
![5-Isoxazolecarboxamide,3-[(E)-(hydroxyamino)iminomethyl]-(9CI)](/img/structure/B70927.png)

